molecular formula C8H9NO5 B1598764 N-Phenylhydroxylamine oxalate CAS No. 84447-15-4

N-Phenylhydroxylamine oxalate

Cat. No. B1598764
CAS RN: 84447-15-4
M. Wt: 199.16 g/mol
InChI Key: AERWWAYEYYMAPN-UHFFFAOYSA-N
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Description

N-Phenylhydroxylamine oxalate is a compound with the molecular formula C8H9NO5 . It is a derivative of aniline in which one of the amino hydrogen atoms is replaced with a hydroxy substituent .


Synthesis Analysis

N-Phenylhydroxylamine can be used as a starting material for the synthesis of 2-alkylindoles by treating with aliphatic terminal alkynes using a gold catalyst via sequential 3,3-rearrangements and cyclodehydrations . The phenylhydroxylamine, which crystallizes out in long, light yellow needles, is filtered by suction .


Molecular Structure Analysis

The molecular weight of N-Phenylhydroxylamine oxalate is 199.16 g/mol . The IUPAC name is oxalic acid; N-phenylhydroxylamine . The InChI is InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H; (H,3,4) (H,5,6) .


Chemical Reactions Analysis

Oxalate can react with oxalate converter and oxalate enzyme mix to form an intermediate, which is visible in spectrophotometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Phenylhydroxylamine oxalate include a molecular weight of 199.16 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-Phenylhydroxylamine oxalate plays a critical role in organic synthesis, particularly in the synthesis of indoles and related compounds. Mohri et al. (1982) detailed the use of N-Phenylhydroxylamine oxalate in the synthesis of 2-substituted indoles via a series of reactions including O-acylacetylation and sigmatropic rearrangement. This process showcases the compound's utility in complex organic transformations, contributing to the synthesis of compounds with significant pharmacological potential (Mohri, Oikawa, Hirao, & Yonemitsu, 1982).

Electrocatalytic Applications

N-Phenylhydroxylamine derivatives, as part of the broader category of N-oxyl compounds, find applications in electrocatalytic reactions. Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and uses of N-oxyl species like N-Phenylhydroxylamine oxalate in electrosynthesis. These compounds facilitate a wide range of synthetic procedures, emphasizing their role in advancing green chemistry by minimizing the need for stoichiometric oxidants (Nutting, Rafiee, & Stahl, 2018).

Environmental Chemistry and Pollutant Degradation

The compound is also instrumental in environmental chemistry, particularly in the degradation of pollutants. Balmer and Sulzberger (1999) explored the degradation of atrazine in irradiated iron/oxalate systems, highlighting the role of N-Phenylhydroxylamine oxalate in facilitating hydroxyl radical production, which is crucial for the breakdown of persistent organic pollutants in water treatment processes (Balmer & Sulzberger, 1999).

Biochemical Research and Antioxidant Studies

In biochemical research, N-Phenylhydroxylamine and its derivatives are examined for their antioxidant properties and effects on cellular senescence. Atamna, Paler-Martinez, and Ames (2000) discovered that N-t-butyl hydroxylamine, a derivative, can delay senescence in human lung fibroblasts. This suggests potential applications in studying aging and oxidative stress-related diseases (Atamna, Paler-Martinez, & Ames, 2000).

Safety and Hazards

N-Phenylhydroxylamine oxalate is associated with certain hazards. It is recommended to wear personal protective equipment/face protection, avoid dust formation, and ensure adequate ventilation . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Future work includes further clinical trials for promising therapeutics in the pipeline, identification of biomarkers of response to PH-directed therapy, optimization of drug development and delivery of new therapeutics . There is also a need for more research to improve the understanding of the role of oxalate in kidney injury .

Mechanism of Action

Target of Action

N-Phenylhydroxylamine oxalate primarily targets the nitrobenzene molecule . Nitrobenzene is a key compound in various chemical reactions and is often used in the synthesis of anilines .

Mode of Action

The interaction of N-Phenylhydroxylamine with its target involves a process known as the Bamberger rearrangement . This chemical reaction involves the rearrangement of phenylhydroxylamines with strong aqueous acid to give 4-aminophenols . The mechanism of the Bamberger rearrangement proceeds from the monoprotonation of N-phenylhydroxylamine . N-protonation is favored, but unproductive. O-protonation can form the nitrenium ion, which can react with nucleophiles (H2O) to form the desired 4-aminophenol .

Biochemical Pathways

The biochemical pathway primarily affected by N-Phenylhydroxylamine is the reduction of nitrobenzene . This reduction can be achieved through the transfer hydrogenation of nitrobenzene using hydrazine as an H2 source over a rhodium catalyst . The product of this reaction is N-Phenylhydroxylamine .

Pharmacokinetics

It’s known that the compound is unstable and deteriorates upon storage . Therefore, it is generally used promptly after synthesis . The oxalate form of N-Phenylhydroxylamine is somewhat more stable .

Result of Action

The primary result of N-Phenylhydroxylamine’s action is the production of 4-aminophenols . These compounds are important intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Action Environment

The action of N-Phenylhydroxylamine is influenced by several environmental factors. For instance, the temperature and pH can significantly affect the Bamberger rearrangement . Moreover, the presence of strong acids is necessary for the rearrangement to occur . The reaction is also sensitive to the presence of certain catalysts, such as rhodium .

properties

IUPAC Name

oxalic acid;N-phenylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWWAYEYYMAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233423
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylhydroxylamine oxalate

CAS RN

84447-15-4, 619-98-7
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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